molecular formula C10H7BrClN B12275945 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile CAS No. 749929-89-3

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B12275945
CAS No.: 749929-89-3
M. Wt: 256.52 g/mol
InChI Key: PUQPBFAEYWRFRJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile (CAS 749929-89-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H7BrClN and a molecular weight of 256.53 g/mol, features a bromo- and chloro-substituted aromatic ring fused to a cyclopropanecarbonitrile group . The distinct stereochemistry and functional groups of this molecule make it a valuable synthon for constructing more complex, three-dimensional architectures, particularly in the synthesis of potential drug candidates. Its structural motifs are commonly employed in exploring structure-activity relationships and in the development of compounds for various therapeutic areas. The presence of halogen substituents offers versatile sites for further functionalization via cross-coupling reactions, while the nitrile group can serve as a precursor to carboxylic acids, amides, or other nitrogen-containing functionalities. This product is provided with a purity of ≥95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound as a key intermediate in exploratory synthesis, library development, and lead optimization campaigns.

Properties

CAS No.

749929-89-3

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2

InChI Key

PUQPBFAEYWRFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Carbene Addition via Halodiazirines

Mechanism : Photolytic generation of chlorocarbenes from chlorodiazirines reacts with alkenes to form cyclopropanes. This method enables rapid, stereoselective synthesis under continuous-flow conditions.

Key Steps :

  • Chlorodiazirine Synthesis : Prepared via Graham oxidation of amidines or bleach treatment of amidine hydrochlorides.
  • Cyclopropanation : React alkene (e.g., 4-bromo-2-chlorostyrene) with photogenerated chlorocarbene under 380 nm LED irradiation.
  • Nitrile Introduction : Post-cyclopropanation functionalization via nucleophilic substitution (e.g., cyanide displacement of a leaving group).

Advantages :

  • High throughput (5-minute residence time in flow systems).
  • Tolerates diverse substituents on alkenes.

Limitations :

  • Requires UV light and specialized photoreactors.
  • Stereoselectivity challenges for non-symmetric substrates.

Homer-Wadsworth-Emmons (HWE) Reaction

Mechanism : Phosphonate intermediates react with ketones under basic conditions to form alkenes, followed by cyclopropanation.

Key Steps :

  • Phosphonate Synthesis : Prepare α-alkoxy p-chlorobenzyl phosphonate (e.g., from 4-chlorobenzaldehyde derivatives).
  • Cyclopropyl Methyl Ketone Reaction : Perform HWE with cyclopropyl methyl ketone to form alkenes.
  • Nitrile Formation : Hydrolyze intermediate alkenes to nitriles via acidic or basic conditions.

Experimental Data :

Step Reagents/Conditions Yield Purity
HWE Reaction NaOH, 10–30°C, 2–8 h 70–85% >95% (HPLC)
Hydrolysis HCl, 20–40°C, 3–10 h 80–90% >98%

Advantages :

  • Scalable for industrial use.
  • High regioselectivity for E-alkenes.

Limitations :

  • Sensitive to temperature and base strength.

Nucleophilic Substitution for Nitrile Group

Mechanism : Displacement of a leaving group (e.g., bromide) on the cyclopropane ring with cyanide.

Key Steps :

  • Cyclopropane Bromide Synthesis : Prepare 1-(4-bromo-2-chlorophenyl)cyclopropanebromide via carbene addition or coupling.
  • Cyanide Substitution : React with NaCN or KCN in polar aprotic solvents (e.g., DMF).

Suzuki-Miyaura Cross-Coupling

Mechanism : Palladium-catalyzed coupling of aryl halides with cyclopropane-carbonitrile boronic acids.

Key Steps :

  • Boronic Acid Synthesis : Prepare 1-cyclopropane-carbonitrile boronic acid.
  • Coupling : React with 4-bromo-2-chlorophenyl halide under Pd(PPh₃)₄ catalysis.

Challenges :

  • Requires inert atmospheres and precise catalyst loading.
  • Limited data on direct application to nitrile-containing cyclopropanes.

Oxime Dehydration

Mechanism : Conversion of aldehydes to nitriles via oxime formation and dehydration.

Key Steps :

  • Aldehyde Synthesis : Prepare 1-(4-bromo-2-chlorophenyl)cyclopropanecarbaldehyde.
  • Oximation : React with hydroxylamine to form oxime.
  • Dehydration : Treat with PCl₅ or POCl₃ to yield nitrile.

Efficiency :

  • Reported yields >80% for analogous nitriles.

Phase Transfer Catalysis (PTC)

Mechanism : Facilitates nucleophilic substitution in biphasic systems (e.g., NaOH and toluene).

Application :

  • Hydrolysis of nitriles to carboxylic acids (reverse reaction).
  • Nitrile formation via cyanide substitution under PTC.

Example :
In a PTC-mediated hydrolysis of (4-bromo-2-fluorophenyl)acetonitrile, 70% yield was achieved using benzyltriethylammonium chloride.

Industrial-Scale Optimization

Key Considerations :

  • Solvent Systems : Use DMF or THF for high solubility.
  • Catalysts : Pd-based systems for cross-coupling; crown ethers (e.g., dibenzo-18-crown-6) for PTC.
  • Safety : Avoid explosive reagents (e.g., diazomethane).

Table 1: Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Carbene Addition Chlorodiazirine, LED 380 nm, 5 min 70–90% High (flow systems)
HWE Reaction NaOH, Phosphonate 10–30°C, 2–8 h 70–85% Moderate
Nucleophilic Substitution NaCN, DMF Reflux, 12 h 60–75% Low
Oxime Dehydration PCl₅, POCl₃ 100°C, 6 h 80–85% Moderate

The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile hinges on efficient cyclopropanation and nitrile introduction. Carbene addition and HWE reactions offer high yields and scalability, while nucleophilic substitution and oxime dehydration provide flexibility for functional group interconversion. Industrial adaptation requires optimizing catalyst systems and solvent recovery to reduce waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

    Substitution: Products include various substituted phenylcyclopropanecarbonitriles.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity compared to fluorine or hydrogen substituents. For example, replacing fluorine in 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile with chlorine (as in the target compound) increases molecular weight by ~16.45 g/mol .
  • Substituent Position : Moving bromine from the 4-position (target compound) to the 5-position () alters steric and electronic interactions without changing molecular weight. This positional isomerism can significantly impact biological activity .
  • Safety Profile: Compounds like 1-(3-bromophenyl)cyclopropanecarbonitrile are explicitly noted as harmful via multiple exposure routes, suggesting similar hazards for the target compound .

Biological Activity

1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H8BrClN
  • Molecular Weight : 247.54 g/mol
  • IUPAC Name : 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile

The compound features a cyclopropane ring attached to a phenyl group that contains bromine and chlorine substituents. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile exhibits various biological activities, particularly in the fields of pharmacology and toxicology.

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways. Such interactions can lead to changes in cellular functions, including apoptosis and proliferation.
  • Receptor Binding : Similar compounds have shown the ability to bind to various receptors, potentially modulating signal transduction pathways that are crucial for cellular communication and function.
  • Inhibition of ATP Synthesis : Some studies suggest that compounds with similar structures can disrupt ATP synthesis in mitochondria, leading to cytotoxic effects in certain cell types, particularly in pest control applications .

Case Studies

  • In Vitro Studies : Preliminary studies have demonstrated that 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile can inhibit the growth of certain cancer cell lines. For instance, it was noted that compounds with similar halogen substitutions often exhibit enhanced lipophilicity, which may increase their bioavailability and interaction with cellular membranes .
  • Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits significant biological activity, it also poses risks of cytotoxicity at higher concentrations. These findings highlight the importance of dosage optimization in therapeutic applications .
  • Comparative Analysis : A comparative study involving similar cyclopropanecarbonitrile derivatives revealed that variations in halogen substitution (bromine vs. chlorine) significantly influence the biological efficacy of these compounds. The presence of bromine at the para position was associated with increased potency against certain biological targets .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityMechanism of Action
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrileAnticancer potentialEnzyme inhibition, receptor modulation
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrileCytotoxic effects on cancer cellsDisruption of ATP synthesis
1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrilePotential insecticidal propertiesMitochondrial ATP disruption

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